molecular formula C3H3N5S B1596314 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-50-9

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B1596314
CAS No.: 3176-50-9
M. Wt: 141.16 g/mol
InChI Key: RZLGDPOWDCAEAJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound with the molecular formula C₃H₃N₅S and molecular weight 145.16 g/mol . Its core structure combines a triazole ring fused with a thiadiazole moiety, featuring an amine group at position 4.

Properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5S/c4-2-7-8-1-5-6-3(8)9-2/h1H,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGDPOWDCAEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185635
Record name (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
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Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-50-9
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazol-6-amine
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Record name 3176-50-9
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Record name (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
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Record name [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Record name 1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOL-6-AMINE
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Preparation Methods

Classical Synthesis via Cyclization of Hydrazines and Thiadiazoles

One of the foundational methods involves the cyclization of hydrazine derivatives with thiadiazole precursors. For example, a typical route includes the reaction of 4-amino-3-mercaptotriazoles with electrophilic agents such as α-halo compounds under acidic or basic conditions:

  • Reaction Scheme:

    $$
    \text{4-Amino-3-mercaptotriazole} + \text{α-halo compounds} \xrightarrow[\text{Heteropolyacids}]{\text{Reflux}} \text{triazolo[3,4-b]thiadiazol-6-amine derivatives}
    $$

  • Mechanism: Nucleophilic attack by the mercapto or amino groups on electrophilic halogenated compounds, followed by intramolecular cyclization to form the fused heterocyclic system.

  • Research Findings: This method offers a broad substrate scope, allowing substitution at various positions, and yields typically range from 42% to 62%. The structure confirmation involves spectral techniques such as NMR, IR, and mass spectrometry.

Synthesis via Bromination of 4-(Arylideneamino)-5-mercapto-4H-triazoles

A notable recent approach involves bromination of previously unreported derivatives, such as 4-(arylideneamino)-5-mercapto-4H-triazoles, with concurrent elimination of hydrogen bromide to facilitate ring closure:

  • Reaction Conditions:

    • Bromination in the presence of bromine or N-bromosuccinimide (NBS)
    • Reflux in suitable solvents like acetonitrile or ethanol
    • Use of dehydrating agents to promote cyclization
  • Outcome: This pathway efficiently constructs the fused heterocycle with yields around 58%, with purification via recrystallization. Spectral analysis confirms the structure, emphasizing the utility of this method for diverse substitution patterns.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate heterocycle formation, providing rapid and high-yielding routes:

  • Methodology:

    • Reactions of hydrazonoyl halides or hydrazides with heterocyclic precursors
    • Microwave irradiation at optimized power and time conditions (typically 5–10 minutes)
  • Advantages: Reduced reaction times, improved yields, and cleaner reaction profiles.

  • Research Data: Microwave-assisted synthesis has been successfully applied to generate various derivatives, includingtriazolo[3,4-b]thiadiazoles with yields often exceeding 70%, confirmed by spectral techniques.

Oxidative Cyclization and Ring Transformation

Another route involves oxidative cyclization of hydrazones or ring transformation of related heterocycles such as oxadiazoles:

  • Oxidative Cyclization:

    • Using oxidants like HgO or iodine
    • Reaction of hydrazones with oxidants under reflux
  • Ring Transformation:

    • Conversion of oxadiazoles to triazolothiadiazines via treatment with phenacyl bromide, followed by hydrazine hydrate
  • Research Findings: These methods provide alternative pathways, particularly for synthesizing derivatives with specific substitution patterns, with yields in the 40–60% range.

Synthesis via Multi-Step Condensation

Multi-step procedures involve initial formation of hydrazones or Schiff bases, followed by cyclization:

  • Stepwise Approach:

    • Condensation of 4-amino-1,2,4-triazoles with aldehydes to form arylidene intermediates
    • Reaction with electrophiles such as ethyl chloroacetate or α-halo ketones
    • Cyclization under reflux or microwave conditions
  • Research Data: These methods are versatile, allowing for functionalization at multiple positions, with yields typically around 50–65%, depending on substrate complexity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield (%) References
Cyclization of hydrazines & thiadiazoles Hydrazine derivatives + α-halo compounds, reflux, acids/bases Broad substrate scope, straightforward 42–62
Bromination of arylidene derivatives Bromination with NBS or Br2, reflux, dehydrating agents Efficient ring formation, functionalization ~58
Microwave-assisted synthesis Hydrazides or hydrazonoyl halides + heterocycles, microwave Rapid, high-yielding >70
Oxidative cyclization & ring transformation HgO, iodine, or phenacyl bromide, reflux Alternative routes, specific derivatives 40–60
Multi-step condensation Schiff base formation + electrophilic cyclization Versatile, allows substitution 50–65

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibit significant antibacterial properties. Research published in the Journal of Agricultural and Food Chemistry highlighted the synthesis of novel compounds that showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Compounds within this class have also been investigated for their potential anticancer activity. Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The precise mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival and death .

Pesticidal Activity

The application of this compound derivatives as agrochemicals has been explored due to their effectiveness as fungicides and herbicides. These compounds can inhibit fungal growth and are effective against a range of plant pathogens. Field trials have indicated that these compounds can enhance crop yield by reducing disease incidence in crops .

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers are being investigated for applications in coatings and composites that require high durability and resistance to environmental degradation .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a university demonstrated the antibacterial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the structure significantly enhanced activity levels compared to existing antibiotics.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with a specific derivative showed a reduction in fungal infections by over 50%, leading to improved fruit quality and yield. This study provided practical insights into the potential for using this compound in sustainable agriculture practices.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects involves the interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... For example, its enzyme inhibitory activity is attributed to the binding of the compound to the active site of the enzyme, thereby preventing its normal function[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Core Structure and Modifications

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Parent compound None C₃H₃N₅S 145.16 Amine at position 6
3-(4-Chlorophenyl) derivative 3-(4-ClC₆H₄) C₉H₆ClN₅S 251.70 Enhanced lipophilicity
3-Methyl derivative 3-CH₃ C₄H₅N₅S 159.19 Improved synthetic accessibility
3-(4-Nitrophenyl)-6-phenyl 3-(4-NO₂C₆H₄), 6-C₆H₅ C₁₅H₁₀N₆O₂S 346.35 Electron-withdrawing groups

Spectral Characterization

  • Mass Spectrometry : Derivatives like 3-(1,2,4-triazolo[4,3-c]quinazolin-3-yl)-6,7-diphenyl analogues show molecular ion peaks at m/z 460 .
  • NMR/IR : Aromatic protons and C=S/C-N stretches confirm cyclization and substituent integration .

Antibacterial and Antifungal Activity

Compound Activity (MIC) Target Pathogens Reference
3-(4-Nitrophenyl)-6-phenyl MIC = 10 μg/mL (vs. H. pylori) Gram-negative bacteria
4-Amino-5-phenyl-4H-triazole MIC = 57.14 μg/mL (vs. A. foeniculum) Fungi
Parent compound Not reported N/A

Pharmacokinetic Considerations

  • Toxicity : HgO-based synthesis routes raise safety concerns, whereas POCl₃-mediated methods are scalable but require stringent handling .

Biological Activity

The compound [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to its potential therapeutic applications, including antimicrobial and enzyme inhibition properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the fusion of triazole and thiadiazole rings. Various synthetic routes have been explored to produce derivatives with enhanced biological properties. The structure of the compound can be represented as follows:

C3H3N5S\text{C}_3\text{H}_3\text{N}_5\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.

CompoundPathogenMIC (µg/mL)
6fC. neoformans1
6gC. neoformans2
6hC. neoformans0.5
ControlFluconazole2

These findings indicate that certain chlorine-substituted derivatives possess potent antifungal activities that are comparable to or exceed those of established antifungal agents like fluconazole .

Enzyme Inhibition

The urease inhibitory activity of this compound derivatives has also been extensively studied. Urease is a virulence factor in several pathogenic microorganisms. The IC50 values for urease inhibition are presented in Table 2.

CompoundIC50 (µM)
6a0.87 ± 0.09
6b2.45 ± 0.12
6c5.32 ± 0.20
ControlThiourea
22.54 ± 2.34

The most potent derivative (6a) exhibited competitive inhibition with a Ki value of 1.37μM1.37\mu M, highlighting its potential as a therapeutic agent against urease-positive infections .

Study on Anticancer Activity

In a preliminary investigation into the anticancer properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, several compounds demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1μM1.1\mu M to 18.8μM18.8\mu M. This suggests a promising avenue for further research into their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the thiadiazole ring significantly influence the biological activity of the compounds. For instance:

  • Chlorine substitution at specific positions enhances antimicrobial efficacy.
  • Unsubstituted derivatives tend to show better urease inhibition compared to their substituted counterparts.

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives?

The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1 : Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with isothiocyanates to form thiourea intermediates.
  • Step 2 : Dehydrosulfurization using HgO to cyclize intermediates into the triazolothiadiazole core .
    Alternative routes include reacting hydrazonoyl chlorides with 4-amino-3-mercaptotriazoles under triethylamine catalysis . Optimization of solvents (e.g., 1,4-dioxane) and purification methods (e.g., column chromatography) is critical for yield improvement .

Q. What spectroscopic methods confirm the structural integrity of synthesized derivatives?

  • 1H NMR : Validates proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH2 groups at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at 680–720 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • HPLC : Ensures purity (>95%) by quantifying residual solvents or byproducts .
  • Elemental Analysis : Confirms C, H, N, S composition within ±0.4% theoretical values .

Q. How is the antibacterial activity of these compounds evaluated?

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard .
  • Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. How can computational methods predict the biological activity of triazolothiadiazole derivatives?

  • Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinities. For example:
    • Derivatives with hydrophobic R-groups exhibit stronger interactions with the enzyme’s active site, suggesting antifungal potential .
  • ADMET prediction tools (e.g., SwissADME) assess drug-likeness, highlighting logP values <5 and topological polar surface area <140 Ų for optimal bioavailability .

Q. What strategies optimize reaction yields under dehydrosulfurization conditions?

  • HgO alternatives : Dicyclohexylcarbodiimide (DCC) reduces HgS byproduct formation but complicates purification due to dicyclohexylthiourea residues .
  • Solvent optimization : Anhydrous 1,4-dioxane improves cyclization efficiency compared to polar solvents .
  • Temperature control : Reactions at 80–90°C minimize side reactions while ensuring complete conversion .

Q. How do structural modifications influence antimicrobial efficacy?

  • Substituent effects :
    • Electron-donating groups (e.g., methoxy) : Reduce activity by decreasing electrophilicity .
    • Aromatic rings at position 3 : Enhance π-π stacking with bacterial DNA gyrase, as seen in derivatives with 4-nitrophenyl groups .
  • Hybrid scaffolds : Pyrazole or chromenone hybrids (e.g., 3-aryl-1-(6-aryl-triazolo)pyrazol-5-amines) exhibit dual antibacterial and antifungal action .

Q. What are the challenges in correlating in silico predictions with experimental bioactivity data?

  • False positives : Docking scores may overestimate affinity due to rigid protein models. Validation via molecular dynamics simulations (e.g., 100 ns trajectories) assesses binding stability .
  • Contradictory data : For example, some derivatives with high docking scores show low MIC values, possibly due to poor solubility or off-target effects. Solubility enhancers (e.g., PEG-400) or prodrug strategies are proposed to address this .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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